8-Azabicyclo[3.2.1]octane
Overview
Description
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octane involves various approaches, focusing on enantioselective construction to achieve the desired stereochemistry. Traditional methods rely on the stereocontrolled formation from acyclic precursors, while more recent methodologies aim at direct stereochemical control during the scaffold formation or through desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021). Efficient synthesis from pyroglutamic acid through amide activation and cyclization of nitroenamine intermediates has also been reported, offering a straightforward route to 8-methyl-3,8-diazabicyclo[3.2.1]octane and its analogues (R. Singh et al., 2007).
Molecular Structure Analysis
The molecular structure of 8-azabicyclo[3.2.1]octane derivatives has been extensively studied, providing insights into their conformational preferences and stereochemistry. Crystallographic and spectroscopic analyses have elucidated the preferred conformations, which are critical for their biological activity and synthetic applications. The synthesis and structural analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid have revealed the stereochemical configurations and intermolecular interactions that govern their structural stability (M. Diez et al., 1991).
Chemical Reactions and Properties
8-Azabicyclo[3.2.1]octane derivatives undergo various chemical reactions, including cycloadditions, which are pivotal for further functionalization and derivation of complex molecules. The [3 + 2] cycloaddition of oxidopyridinium ions to maleimides represents a unique method for assembling these scaffolds, showcasing good yields and functional group tolerance (C. Yuan* et al., 2023). Sequential oxidative Mannich reactions have also been employed for constructing 8-azabicyclo[3.2.1]octanes, illustrating the versatility of this scaffold in synthetic chemistry (Hanbyeol Jo et al., 2018).
Scientific Research Applications
Central Core of Tropane Alkaloids : The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, known for their wide array of biological activities. Research efforts have been directed toward the stereoselective construction of this structure due to its significance in biological systems (S. Rodríguez et al., 2021).
Proline Analogue Synthesis : A straightforward synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a new proline analogue, has been described, demonstrating the compound's utility in creating structurally complex amino acids (D. Casabona et al., 2007).
Structural and Conformational Studies : The structure and conformational behavior of various derivatives of 8-azabicyclo[3.2.1]octane have been extensively studied, providing insights into their molecular characteristics and potential applications in drug design (M. Diez et al., 1991).
Synthesis and Reactivity in Organic Chemistry : The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes has been explored for its abundance in nature and the versatile reactivity of these compounds, making them useful building blocks in organic synthesis (MariFe Flores & D. Díez, 2014).
Sequential Oxidative Mannich Reactions : A concise synthesis method for 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been developed, showcasing the compound's utility in complex organic synthesis procedures (Hanbyeol Jo et al., 2018).
Synthesis of Neurokinin Antagonists : The 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, derived from this compound, have been identified as neurokinin (NK1) receptor antagonists, showing potential in the development of new pharmacological agents (Ian T Huscroft et al., 2006).
properties
IUPAC Name |
8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKXQQCVPAUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950681 | |
Record name | 8-Azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octane | |
CAS RN |
280-05-7 | |
Record name | 8-Azabicyclo(3.2.1)octane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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